molecular formula C12H16ClNO B185240 N-(3-chloro-4-methylphenyl)-3-methylbutanamide CAS No. 6119-40-0

N-(3-chloro-4-methylphenyl)-3-methylbutanamide

Cat. No. B185240
CAS RN: 6119-40-0
M. Wt: 225.71 g/mol
InChI Key: UGIPOPHJKLRDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-3-methylbutanamide, also known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic agent that has gained popularity among researchers due to its unique properties and potential applications.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-3-methylbutanamide acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on neuronal activity. This results in the reduction of anxiety, muscle relaxation, and sedation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-methylbutanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation. Additionally, it has been shown to decrease the release of norepinephrine, which is a neurotransmitter that plays a role in the body's stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methylphenyl)-3-methylbutanamide in lab experiments is its potency, which allows for lower doses to be used. Additionally, it has a longer duration of action than other benzodiazepines, which can be useful in certain experiments. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-3-methylbutanamide is its potential for abuse, which can lead to safety concerns.

Future Directions

There are several areas of future research that could be explored with N-(3-chloro-4-methylphenyl)-3-methylbutanamide. One potential area of research is its potential use in treating insomnia and other sleep disorders. Additionally, more research could be done on its potential use as an anesthetic agent in humans. Furthermore, more studies could be done to explore its potential for abuse and addiction, as well as its long-term effects on the brain and body.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-3-methylbutanamide is a potent sedative and anxiolytic agent that has gained popularity among researchers due to its unique properties and potential applications. It acts on the central nervous system by enhancing the inhibitory effects of GABA on neuronal activity, resulting in the reduction of anxiety, muscle relaxation, and sedation. While there are advantages to using N-(3-chloro-4-methylphenyl)-3-methylbutanamide in lab experiments, there are also potential safety concerns related to its abuse potential. Further research is needed to explore its potential therapeutic uses and long-term effects.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-3-methylbutanamide can be synthesized through various methods, including the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride, followed by reaction with 3-methylbutanoyl chloride. The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methylphenyl)-3-methylbutanamide in its pure form.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-methylbutanamide has been widely used in scientific research due to its unique properties and potential therapeutic applications. It has been studied for its potential use in treating anxiety disorders, insomnia, and other related conditions. Additionally, it has been used as a sedative and anesthetic agent in animal studies.

properties

CAS RN

6119-40-0

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methylbutanamide

InChI

InChI=1S/C12H16ClNO/c1-8(2)6-12(15)14-10-5-4-9(3)11(13)7-10/h4-5,7-8H,6H2,1-3H3,(H,14,15)

InChI Key

UGIPOPHJKLRDIL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.